molecular formula C23H24N2O B5717560 1-[(3-Phenoxyphenyl)methyl]-4-phenylpiperazine

1-[(3-Phenoxyphenyl)methyl]-4-phenylpiperazine

Cat. No.: B5717560
M. Wt: 344.4 g/mol
InChI Key: VFUUMWZZGHDYHF-UHFFFAOYSA-N
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Description

1-[(3-Phenoxyphenyl)methyl]-4-phenylpiperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a phenoxyphenyl group and a phenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Phenoxyphenyl)methyl]-4-phenylpiperazine typically involves the reaction of 3-phenoxybenzyl chloride with 4-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Phenoxyphenyl)methyl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or phenyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols.

    Substitution: Formation of substituted phenoxy or phenyl derivatives.

Scientific Research Applications

1-[(3-Phenoxyphenyl)methyl]-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(3-Phenoxyphenyl)methyl]-4-phenylpiperazine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpiperazine: Lacks the phenoxyphenyl group, making it less complex.

    4-Phenylpiperazine: Similar structure but without the phenoxyphenyl group.

    3-Phenoxybenzyl chloride: Precursor in the synthesis of 1-[(3-Phenoxyphenyl)methyl]-4-phenylpiperazine.

Uniqueness

This compound is unique due to the presence of both phenoxyphenyl and phenyl groups attached to the piperazine ring

Properties

IUPAC Name

1-[(3-phenoxyphenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-3-9-21(10-4-1)25-16-14-24(15-17-25)19-20-8-7-13-23(18-20)26-22-11-5-2-6-12-22/h1-13,18H,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUUMWZZGHDYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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